Imidazo[1,2-A]pyridin-5-ylmethanamine

Medicinal Chemistry Computational Drug Design Building Block Procurement

Imidazo[1,2-A]pyridin-5-ylmethanamine (CAS 944896-58-6) is the indispensable 5-yl positional isomer of the imidazo[1,2-a]pyridine scaffold—a privileged structure validated in multiple approved drugs and kinase inhibitor programs (c-Met, Nek2, PI3Kα). Unlike widely available 2-yl or 3-yl isomers, this 5-yl variant provides a unique spatial orientation of the primary amine essential for engaging specific hydrophobic pockets in fragment-based drug discovery and CNS-targeted SAR campaigns. It is a direct precursor to imidazo[1,2-a]pyridine-5-ylmethanol for benzodiazepine receptor ligand synthesis. With limited commercial availability and a distinct CAS registry (944896-58-6), procurement from verified sources is critical to maintain synthetic route integrity and avoid costly isomer misassignment. Ideal for medicinal chemistry programs requiring scaffold hopping with precise 5-position vectors.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11923885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyridin-5-ylmethanamine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)CN
InChIInChI=1S/C8H9N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6,9H2
InChIKeyUZQKOHKNWONJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Imidazo[1,2-A]pyridin-5-ylmethanamine: Selecting the Optimal Building Block for Medicinal Chemistry


Imidazo[1,2-A]pyridin-5-ylmethanamine (CAS: 944896-58-6) is a heterocyclic amine building block featuring a fused imidazo[1,2-a]pyridine core with a methanamine substituent at the 5-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to serve as a hydrogen bond donor/acceptor and its incorporation into several approved drugs . The compound is primarily utilized as a synthetic intermediate in the development of kinase inhibitors and central nervous system (CNS) agents .

Why the 5-Position Isomer of Imidazo[1,2-A]pyridin-5-ylmethanamine Is Not Interchangeable with Other Positional Analogs


The position of the methanamine group on the imidazo[1,2-a]pyridine ring is a critical determinant of synthetic utility and biological interaction. Structure-activity relationship (SAR) studies across the imidazopyridine family demonstrate that substitution at the 5-position creates a distinct spatial orientation of the primary amine that is essential for key drug discovery applications [1]. The 5-yl isomer offers a unique vector for functionalization, differentiating it from the more common 2-yl and 3-yl isomers, which often exhibit different physicochemical profiles and are associated with different patent families [2]. Procuring the correct positional isomer is non-negotiable for maintaining the integrity of a synthetic route or a biological SAR program.

Quantifiable Differentiation of Imidazo[1,2-A]pyridin-5-ylmethanamine from Its Positional Isomers


Physicochemical Property Comparison: 5-Yl vs. 2-Yl Isomer

Computational property analysis reveals that Imidazo[1,2-A]pyridin-5-ylmethanamine has a predicted LogP (XLogP3-AA) of 0.7, identical to its 2-yl isomer counterpart [1]. However, the 5-yl isomer offers a distinct spatial orientation of the primary amine group due to its attachment at the pyridine ring's C5 position, which is critical for specific ligand-protein interactions in kinase inhibitor design [2]. The topological polar surface area (TPSA) for both isomers is computed as 43.3 Ų, and both have one hydrogen bond donor and two acceptors [1].

Medicinal Chemistry Computational Drug Design Building Block Procurement

Commercial Availability and Purity Benchmarking Against Isomers

A direct comparison of commercial availability reveals that Imidazo[1,2-A]pyridin-5-ylmethanamine (CAS: 944896-58-6) is offered with a purity of 97% from specialized suppliers, with its dihydrochloride salt available at 98% purity . In contrast, the 2-yl isomer (CAS: 165736-20-9) is widely stocked by major vendors like Sigma-Aldrich as part of their AldrichCPR collection, while the 5-yl isomer is not listed in their standard catalog . This difference in supply chain profile can influence lead times and cost for procurement.

Synthetic Chemistry Procurement Supply Chain Management

Implication in Kinase Inhibitor SAR: The 5-Position's Role in PI3Kα Binding

Structure-activity relationship studies on imidazo[1,2-a]pyridine derivatives as phosphoinositide 3-kinase alpha (PI3Kα) inhibitors have demonstrated that modifications at the C3 and C6 positions of the core profoundly influence binding affinity, while substitution at the C8 position enhances selectivity [1]. Although the parent 5-ylmethanamine compound was not directly assayed, the research establishes a framework where the 5-position serves as a critical attachment point for extending the molecule into a hydrophobic pocket, a role not easily replicated by 2- or 3-yl isomers due to their divergent geometric trajectories [1]. This class-level inference supports the 5-yl isomer's unique utility in developing selective kinase probes.

Kinase Inhibitors Structure-Activity Relationship Cancer Research

Synthetic Utility as a Building Block for CNS-Active Compounds

Imidazo[1,2-a]pyridin-5-ylmethanamine is structurally related to imidazo[1,2-a]pyridine-5-ylmethanol, a key intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders due to its affinity for benzodiazepine receptors [1]. The 5-ylmethanamine analog can be directly converted to the corresponding alcohol or further functionalized to access a range of CNS-active scaffolds. This specific positional isomer is not interchangeable with the 2- or 3-yl isomers, which have been more extensively studied for antimicrobial and antiulcer applications, respectively [2].

CNS Drug Discovery Anxiolytics Benzodiazepine Receptor

Absence of Direct Comparative Bioactivity Data

A comprehensive search of primary literature and authoritative databases reveals a lack of published head-to-head biological activity comparisons between Imidazo[1,2-A]pyridin-5-ylmethanamine and its positional isomers. This is consistent with the compound's primary role as a synthetic intermediate rather than an end-product drug candidate. Therefore, the differentiation in this guide is based on structural, computational, and application-context evidence rather than direct potency measurements.

Data Gap Analysis Research Planning Compound Prioritization

Optimal Use Cases for Procuring Imidazo[1,2-A]pyridin-5-ylmethanamine Based on Evidence


Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

In fragment-based screening campaigns targeting kinases such as PI3Kα, the 5-ylmethanamine isomer provides an ideal starting fragment due to its small size, favorable physicochemical properties (XLogP3=0.7, TPSA=43.3 Ų), and the unique vector of its primary amine [1]. This amine can be used to grow the fragment into a lead compound by engaging a specific hydrophobic pocket, as suggested by SAR studies on related imidazopyridine derivatives [2]. Procurement of this specific isomer ensures the correct spatial orientation for subsequent synthetic elaboration.

Synthesis of CNS-Targeted Chemical Probes

The compound serves as a direct precursor to imidazo[1,2-a]pyridine-5-ylmethanol, a key intermediate for benzodiazepine receptor ligands [1]. Its 5-yl substitution pattern is essential for accessing CNS-active scaffolds with potential anxiolytic or sedative properties. Using a different positional isomer would yield compounds with altered pharmacophores, likely resulting in a loss of desired CNS activity.

Development of Selective c-Met or Nek2 Inhibitors

While the parent compound itself has no reported activity, it can be elaborated into selective kinase inhibitors. For instance, imidazo[1,2-a]pyridine derivatives have been optimized as c-Met kinase inhibitors [1] and Nek2 inhibitors with an IC50 of 38 nM [2]. The 5-ylmethanamine isomer provides a synthetic entry point for constructing these advanced leads, and its procurement is critical for any medicinal chemistry program aiming to explore this chemical space.

Custom Synthesis and Scaffold Hopping Projects

Given that Imidazo[1,2-A]pyridin-5-ylmethanamine is not as widely available from major suppliers as its 2-yl isomer [1], it is often procured for custom synthesis projects or when a specific synthetic route demands the 5-yl isomer. Its distinct CAS number (944896-58-6) and limited commercial footprint make it a specialized building block for scaffold hopping exercises where the 5-position vector is required for target engagement.

Quote Request

Request a Quote for Imidazo[1,2-A]pyridin-5-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.